molecular formula C21H16ClNO3 B2384137 N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide CAS No. 349110-61-8

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide

Cat. No.: B2384137
CAS No.: 349110-61-8
M. Wt: 365.81
InChI Key: YUIJWMJGWUHXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a benzoyl group at the 2-position, a chlorine atom at the 4-position of the phenyl ring, and a 3-methoxybenzamide substituent.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO3/c1-26-17-9-5-8-15(12-17)21(25)23-19-11-10-16(22)13-18(19)20(24)14-6-3-2-4-7-14/h2-13H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIJWMJGWUHXMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-benzoyl-4-chloroaniline attacks the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride. Pyridine is typically added to scavenge HCl, shifting the equilibrium toward product formation. Key parameters include:

  • Solvent : Dichloromethane (DCM) or chloroform, chosen for their ability to dissolve both aromatic amines and acyl chlorides.
  • Temperature : 25–30°C, balancing reaction rate and byproduct minimization.
  • Stoichiometry : Equimolar ratios of amine and acyl chloride, with a 10% molar excess of pyridine.

Workup and Purification

Post-reaction workup involves sequential washes with 10% HCl to remove unreacted pyridine, followed by cooling to 2–6°C to precipitate the product. Recrystallization in ethanol yields pure this compound with reported yields of 75–85% in analogous systems.

Coupling Agent-Mediated Synthesis

For laboratories avoiding acyl chlorides due to safety concerns, carbodiimide-based coupling agents offer an alternative route. This method utilizes 3-methoxybenzoic acid and 2-benzoyl-4-chloroaniline, activated by N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Activation and Coupling Dynamics

The carboxylic acid group of 3-methoxybenzoic acid reacts with DCC to form an active O-acylisourea intermediate, which is subsequently displaced by the amine nucleophile. DMAP accelerates the reaction by stabilizing the transition state. Critical considerations include:

  • Solvent : Anhydrous tetrahydrofuran (THF) or DCM to prevent hydrolysis of the active intermediate.
  • Temperature : Reflux conditions (40–50°C) to overcome activation energy barriers.
  • Molar Ratios : 1.2:1 ratio of DCC to acid to ensure complete activation.

Yield Optimization Challenges

While this method avoids hazardous acyl chlorides, it introduces new complexities:

  • Byproduct Management : Dicyclohexylurea precipitates during reaction, requiring filtration before workup.
  • Moisture Sensitivity : Strict anhydrous conditions are essential, limiting scalability.
  • Yield Range : Typically 65–75%, lower than acyl chloride routes due to incomplete activation.

Industrial-Scale Production Strategies

Patent WO2024109965A2 highlights innovations in continuous flow reactors for benzamide production, offering insights applicable to this compound.

Flow Chemistry Advantages

  • Enhanced Heat Transfer : Enables precise temperature control during exothermic amidation.
  • Reduced Reaction Times : Residence times of 10–15 minutes versus hours in batch processes.
  • Improved Safety Profile : Minimal handling of hazardous intermediates like acyl chlorides.

Solvent Recycling Systems

Industrial implementations often integrate distillation units to recover and reuse DCM, reducing costs by 30–40% compared to batch methods. Green chemistry metrics show a 55% reduction in E-factor (kg waste/kg product) when using flow systems.

Comparative Analysis of Methodologies

Parameter Acyl Chloride Method Coupling Agent Method Flow Chemistry Method
Yield (%) 75–85 65–75 80–90
Reaction Time (h) 3–4 6–8 0.25–0.5
Safety Concerns High (HCl gas) Moderate (DCC toxicity) Low
Scalability Moderate Poor Excellent
Cost (USD/kg product) 120–150 180–220 90–110

Table 1: Economic and performance comparison of synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight Key Interactions/Properties Reference
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide 2-chloroacetamide (instead of 3-methoxybenzamide) 316.16 g/mol Intramolecular N–H···O H-bonds; C–H···O/π interactions; Cl···Cl dispersive forces
N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide 2-aminoacetamide 288.1 Da Reversible equilibrium with nordiazepam; detected via LC-MS in acidic conditions
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-methyl, 2-methoxybenzamide 289.76 g/mol Fluorescent Pb²⁺ complexation; pH-dependent stability
3-chloro-4-hydroxy-N-[(2-methoxyphenyl)methyl]benzamide 3-chloro, 4-hydroxy, 2-methoxyphenylmethyl 291.73 g/mol Enhanced H-bonding (hydroxy group); potential solubility differences
N-(2-Methoxy-phenyl)-2-nitrobenzamide 2-nitrobenzamide 272.25 g/mol Conformational rigidity due to nitro group; steric hindrance

Key Observations :

  • Hydrogen Bonding : Compounds with hydroxy groups (e.g., ) exhibit stronger intermolecular H-bonds, whereas methoxy groups (as in the target compound) may prioritize hydrophobic interactions.
  • Reactivity: The 2-aminoacetamide analog shows reversible transformation under acidic conditions, suggesting that the target compound’s 3-methoxy group could enhance hydrolytic stability.
Physicochemical and Crystallographic Properties

Crystal Packing and Stability :

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide forms centrosymmetric dimers via C–H···O interactions and Cl···Cl dispersive forces, stabilizing its crystal lattice .
  • In contrast, N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits fluorescence properties influenced by Pb²⁺ coordination, indicating that substituent positions (e.g., 4-methyl vs. 3-methoxy) modulate electronic transitions .

Thermodynamic Stability :

    Biological Activity

    N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

    Chemical Structure and Properties

    The compound features a benzamide structure with a methoxy group, which influences its chemical reactivity and biological activity. The presence of the chlorophenyl and benzoyl moieties is thought to enhance its interactions with biological targets.

    The primary mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to its observed biological effects, including anticancer and antiviral activities.

    Anticancer Properties

    Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, related benzamide derivatives have shown promising results against leukemia and solid tumors, with IC50 values indicating their potency:

    CompoundCell LineIC50 (µM)
    4eNB40.96
    4eHL601.62
    4eMV4-111.90
    4eK5624.23

    These results suggest that the compound may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types .

    Antiviral Activity

    This compound has been evaluated for its antiviral properties, particularly against Hepatitis B virus (HBV). Studies have shown that related compounds can enhance intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication . The following table summarizes findings from antiviral studies:

    CompoundVirusActivity
    IMB-0523HBVActive Inhibitor
    N-phenylbenzamidesHIV-1Broad-spectrum
    N-phenylbenzamidesHCVBroad-spectrum

    The ability to inhibit both wild-type and drug-resistant strains of HBV highlights the therapeutic potential of this compound in treating viral infections .

    Study on Anticancer Activity

    A systematic study was conducted on various benzamide derivatives, including this compound. The derivatives were tested against multiple cancer cell lines, demonstrating significant cytotoxicity. The study concluded that modifications in the chemical structure could enhance anticancer activity, suggesting a need for further structure-activity relationship (SAR) analysis.

    Study on Antiviral Efficacy

    In another study focused on HBV, researchers synthesized several derivatives of benzamides and evaluated their antiviral potential in vitro and in vivo. The results indicated that some compounds significantly reduced HBV replication in liver cells, with promising pharmacokinetic profiles observed in animal models .

    Q & A

    Q. What are the common synthetic routes for N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide, and how are the products characterized?

    The compound is typically synthesized via coupling reactions. For example, carboxylic acid derivatives are reacted with substituted anilines using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (e.g., -50°C) to minimize side reactions . Post-synthesis, characterization employs:

    • IR spectroscopy to confirm amide bond formation (C=O stretch ~1650 cm⁻¹).
    • ¹H-NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm).
    • Elemental analysis to validate purity. Fluorescence studies (λex 340 nm, λem 380 nm) can further assess photophysical properties .

    Q. How can researchers optimize fluorescence properties of benzamide derivatives like this compound?

    Key parameters include:

    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance fluorescence intensity.
    • pH : Optimal fluorescence is observed at pH 5, likely due to protonation/deprotonation effects on the aromatic system .
    • Temperature : Stability is maintained at 25°C, with intensity decreasing at higher temperatures due to thermal quenching .
    • Concentration : Linear ranges (e.g., 0.1–10 mg/L) should be validated to avoid self-absorption.

    Q. What structural characterization techniques are critical for confirming the molecular geometry of this compound?

    • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths/angles and packing motifs. Software like SHELXL refines crystallographic data, with R-factors <5% indicating high accuracy .
    • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds) .
    • Density Functional Theory (DFT) : Validates experimental geometry against computational models .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

    Discrepancies in thermal displacement parameters or occupancy factors may arise due to disordered solvent molecules. Strategies include:

    • Using SHELXL’s PART and FREE commands to model disorder .
    • Applying TWIN/BASF commands for twinned crystals .
    • Cross-validating with spectroscopic data (e.g., NMR) to confirm molecular connectivity .

    Q. What methodological approaches address conflicting fluorescence data under varying experimental conditions?

    Contradictions in optimal pH or solvent effects can arise from differences in substituent electronic effects. To resolve:

    • Perform Job’s plot analysis to determine stoichiometry of analyte-fluorophore complexes .
    • Use time-resolved fluorescence to distinguish static vs. dynamic quenching mechanisms.
    • Validate binding constants (e.g., Benesi-Hildebrand method) to ensure reproducibility .

    Q. How can synthetic protocols be scaled for multi-step reactions involving sensitive intermediates?

    For intermediates prone to hydrolysis or oxidation:

    • Use Schlenk techniques to maintain inert atmospheres during coupling reactions .
    • Optimize column chromatography (e.g., gradient elution with hexane/ethyl acetate) for purification.
    • Monitor reaction progress via LC-MS to identify degradation byproducts .

    Q. What advanced techniques enable in vivo tracking of This compound derivatives?

    • Radiolabeling : Incorporate carbon-11 via [11C]methylation of methoxy groups for PET imaging .
    • Pharmacokinetic profiling : Assess blood-brain barrier penetration using LC-MS/MS in rodent models .
    • Metabolite identification : Use high-resolution MS to detect phase I/II metabolites in hepatic microsomes .

    Methodological Considerations

    • Data Validation : Cross-reference crystallographic (CCDC deposition codes) and spectroscopic data to ensure consistency .
    • Contradiction Analysis : Replicate experiments under standardized conditions (e.g., pH 5, 25°C) and use statistical tools (e.g., ANOVA) to assess variability .
    • Software Tools : Employ SHELX for crystallography, Gaussian for DFT, and MestReNova for NMR analysis .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.